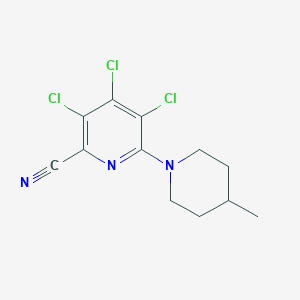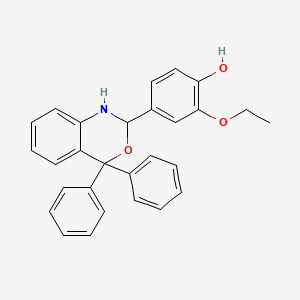![molecular formula C25H27ClN2O5 B4294899 (2E)-3-{[(ADAMANTAN-1-YL)METHYL][1-(3-CHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]CARBAMOYL}PROP-2-ENOIC ACID](/img/structure/B4294899.png)
(2E)-3-{[(ADAMANTAN-1-YL)METHYL][1-(3-CHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]CARBAMOYL}PROP-2-ENOIC ACID
概要
説明
(2E)-3-{[(ADAMANTAN-1-YL)METHYL][1-(3-CHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]CARBAMOYL}PROP-2-ENOIC ACID is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of adamantyl, chlorophenyl, and pyrrolidinyl groups, which contribute to its distinctive chemical behavior and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{[(ADAMANTAN-1-YL)METHYL][1-(3-CHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]CARBAMOYL}PROP-2-ENOIC ACID typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the condensation of 4-nitrobenzohydrazide with 4-aryl-2,4-dioxobutanoic acids in isopropyl alcohol at elevated temperatures (around 85°C) under vigorous stirring . This reaction leads to the formation of substituted 2-[2-(4-nitrobenzoyl)hydrazinylidene]-4-oxobut-2-enoic acids, which can undergo further modifications to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound suitable for various applications.
化学反応の分析
Types of Reactions
(2E)-3-{[(ADAMANTAN-1-YL)METHYL][1-(3-CHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]CARBAMOYL}PROP-2-ENOIC ACID can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert specific functional groups within the molecule.
Substitution: Various substitution reactions can occur, particularly at the chlorophenyl and adamantyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学的研究の応用
(2E)-3-{[(ADAMANTAN-1-YL)METHYL][1-(3-CHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]CARBAMOYL}PROP-2-ENOIC ACID has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structural features.
Industry: Its chemical properties are exploited in the development of new materials and industrial processes.
作用機序
The mechanism of action of (2E)-3-{[(ADAMANTAN-1-YL)METHYL][1-(3-CHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]CARBAMOYL}PROP-2-ENOIC ACID involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For instance, its antinociceptive activity may be attributed to its ability to interact with pain receptors or inhibit pain-related signaling pathways .
類似化合物との比較
Similar Compounds
2-[2-(4-nitrobenzoyl)hydrazinylidene]-4-oxobut-2-enoic acids: These compounds share a similar core structure and exhibit comparable chemical behavior.
Substituted ethyl 4-(4-chlorophenyl)-2-{[2-oxofuran-3(2H)-ylidene]-amino}thiophene-3-carboxylates: These derivatives undergo similar intramolecular cyclization reactions and possess related biological activities.
Uniqueness
(2E)-3-{[(ADAMANTAN-1-YL)METHYL][1-(3-CHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]CARBAMOYL}PROP-2-ENOIC ACID stands out due to its unique combination of adamantyl, chlorophenyl, and pyrrolidinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
(E)-4-[1-adamantylmethyl-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]amino]-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN2O5/c26-18-2-1-3-19(9-18)28-22(30)10-20(24(28)33)27(21(29)4-5-23(31)32)14-25-11-15-6-16(12-25)8-17(7-15)13-25/h1-5,9,15-17,20H,6-8,10-14H2,(H,31,32)/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQVVBNCEUNHOJ-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CN(C4CC(=O)N(C4=O)C5=CC(=CC=C5)Cl)C(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)CN(C4CC(=O)N(C4=O)C5=CC(=CC=C5)Cl)C(=O)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-4-(MORPHOLIN-4-YL)-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZINE](/img/structure/B4294819.png)
![N-(2,6-DIMETHYLPHENYL)-1-{2-ACETAMIDO-N-[2-(1H-INDOL-3-YL)ETHYL]ACETAMIDO}CYCLOHEXANE-1-CARBOXAMIDE](/img/structure/B4294828.png)
![1-[2-(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)-N-ETHYLACETAMIDO]-N-(4-METHOXYPHENYL)CYCLOHEXANE-1-CARBOXAMIDE](/img/structure/B4294842.png)

![2-[1-(3-chlorophenyl)-3-[2-(3,4-diethoxyphenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4294848.png)
![3-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-1-(4-METHOXYPHENYL)PYRROLIDINE-2,5-DIONE](/img/structure/B4294856.png)
![3-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-1-(4-CHLOROPHENYL)PYRROLIDINE-2,5-DIONE](/img/structure/B4294863.png)
![1-(2,4-Dimethylphenyl)-3-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B4294869.png)
![2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4294880.png)
![2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thio}-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4294882.png)

![2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-(2-CHLORO-10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE](/img/structure/B4294905.png)
![3,5-BIS{[2-(2-CHLORO-10H-PHENOTHIAZIN-10-YL)-2-OXOETHYL]SULFANYL}-4-ISOTHIAZOLECARBONITRILE](/img/structure/B4294910.png)
![4-hydroxy-4,7,7,9,9-pentamethyl-3-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B4294914.png)
